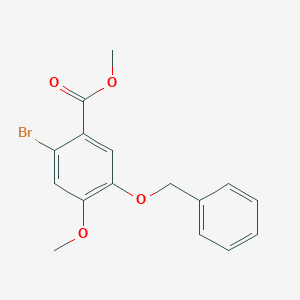
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-bromo-4-methoxybenzoic acid and benzyl alcohol.
Esterification: The carboxylic acid group of 5-hydroxy-2-bromo-4-methoxybenzoic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Benzylation: The hydroxyl group is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Benzoic acids or aldehydes.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the benzyloxy group may facilitate binding to specific enzymes or receptors, while the bromine atom may participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(benzyloxy)-2-chloro-4-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(benzyloxy)-2-fluoro-4-methoxybenzoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-(benzyloxy)-2-iodo-4-methoxybenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo analogs.
Actividad Biológica
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C15H15BrO4
Molecular Weight : 341.19 g/mol
IUPAC Name : this compound
CAS Number : [Not provided in search results]
The biological activity of this compound primarily involves its interaction with microtubules, which are crucial for cell division. Research indicates that compounds with similar structures can disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, the compound may target tubulin, inhibiting its polymerization and thereby affecting the mitotic machinery of cells .
Biological Activity
-
Antitumor Activity :
- Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines such as HeLa and MCF7. For instance, a related study demonstrated that brominated derivatives exhibited sub-micromolar cytotoxicity and effectively disrupted the microtubule network in cancer cells .
- The compound's structure allows for potential modifications that can enhance its efficacy against specific tumor types.
- Inhibition of Cell Proliferation :
- Potential as an HDAC Inhibitor :
Case Studies and Research Findings
Synthesis and Structural Modifications
The synthesis of this compound typically involves several chemical reactions:
- Benzylation : Introduction of the benzyloxy group through benzyl halide reactions.
- Bromination : Selective bromination at the 2-position using reagents like NBS (N-bromosuccinimide).
- Methoxylation : Addition of methoxy groups can be achieved through methylation reactions.
These synthetic pathways allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C16H15BrO4 |
|---|---|
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
methyl 2-bromo-4-methoxy-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clave InChI |
CFGAJJFFDUMPNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)C(=O)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















